8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 300591-24-6
Cat. No.: VC7601877
Molecular Formula: C22H23N5O2
Molecular Weight: 389.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300591-24-6 |
|---|---|
| Molecular Formula | C22H23N5O2 |
| Molecular Weight | 389.459 |
| IUPAC Name | 8-(benzylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C22H23N5O2/c1-26-19-18(20(28)25-22(26)29)27(14-8-13-16-9-4-2-5-10-16)21(24-19)23-15-17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3,(H,23,24)(H,25,28,29) |
| Standard InChI Key | WLDYPEUSARSIDH-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Introduction
The compound 8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex structure that includes benzylamino and phenylpropyl groups attached to the purine core. This compound is part of a broader class of purine derivatives, which are known for their diverse biological activities, including roles in nucleic acid synthesis and as potential therapeutic agents.
Synthesis and Preparation
The synthesis of purine derivatives typically involves multi-step reactions starting from simpler purine bases. For compounds like 8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, synthesis might involve the alkylation of a purine base with appropriate alkylating agents followed by the introduction of the benzylamino group.
Biological Activity and Potential Applications
Purine derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific data on 8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is limited, similar compounds have shown promise in these areas.
Synthesis Overview
| Compound | Starting Materials | Reaction Conditions |
|---|---|---|
| 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione, 1-bromo-2-butyne | Acetone, 40 °C, 4 hours |
| General Purine Derivatives | Purine base, alkylating agents | Varies based on specific derivative |
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